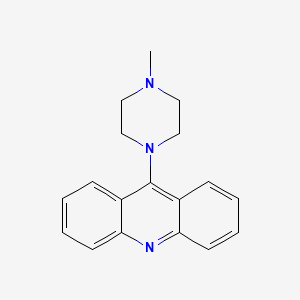
Acridine, 9-(4-methyl-1-piperazinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridine, 9-(4-methyl-1-piperazinyl)- is a heterocyclic compound that belongs to the acridine family. Acridine derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The compound features an acridine core with a 4-methyl-1-piperazinyl substituent, which contributes to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 9-(4-methyl-1-piperazinyl)- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods
Industrial production methods for acridine derivatives often involve large-scale cyclization reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yields and purity of the final product. Parallel solid-phase synthesis and photocatalytic synthesis are also employed for the large-scale production of piperazine derivatives .
化学反应分析
Types of Reactions
Acridine, 9-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazinyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while reduction can produce reduced acridine derivatives.
科学研究应用
Acridine, 9-(4-methyl-1-piperazinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of dyes, pigments, and fluorescent probes.
作用机制
The mechanism of action of acridine, 9-(4-methyl-1-piperazinyl)- primarily involves DNA intercalation. The planar acridine core intercalates between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This mechanism is particularly relevant in its anticancer activity, where it inhibits the proliferation of cancer cells by targeting DNA.
相似化合物的比较
Similar Compounds
Acriflavine: An acridine derivative with antimicrobial properties.
Proflavine: Another acridine derivative used as a disinfectant and antiseptic.
Tacrine: A 9-aminoacridine derivative used in the treatment of Alzheimer’s disease.
Uniqueness
Acridine, 9-(4-methyl-1-piperazinyl)- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the 4-methyl-1-piperazinyl group contributes to its distinct pharmacological profile, making it a valuable compound in medicinal chemistry research.
属性
CAS 编号 |
113106-18-6 |
|---|---|
分子式 |
C18H19N3 |
分子量 |
277.4 g/mol |
IUPAC 名称 |
9-(4-methylpiperazin-1-yl)acridine |
InChI |
InChI=1S/C18H19N3/c1-20-10-12-21(13-11-20)18-14-6-2-4-8-16(14)19-17-9-5-3-7-15(17)18/h2-9H,10-13H2,1H3 |
InChI 键 |
XHTLDEKMWBOVSQ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=C3C=CC=CC3=NC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine](/img/structure/B13753542.png)
![2,7-Naphthalenedisulfonic acid, 3-amino-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B13753548.png)
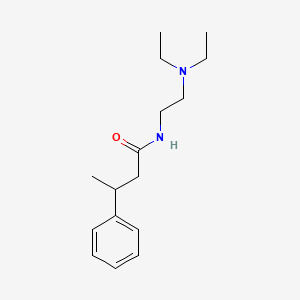

![2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13753557.png)
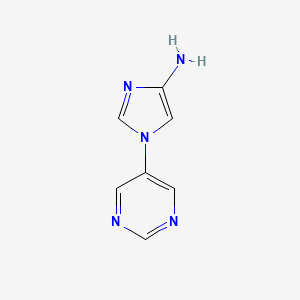
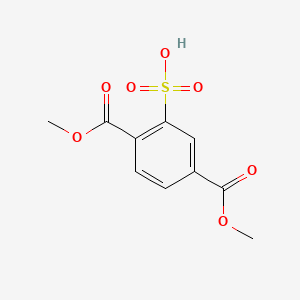
![(5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B13753585.png)
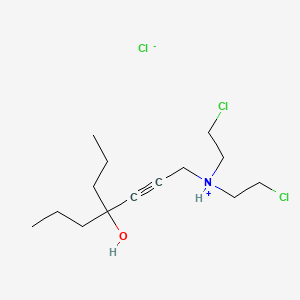
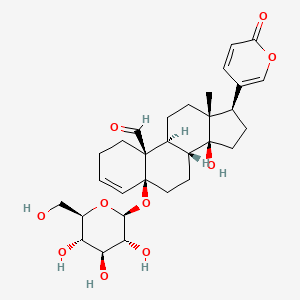
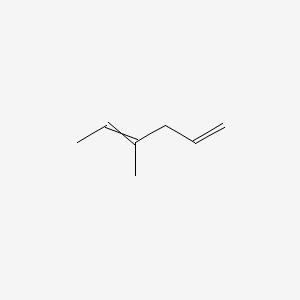

![3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13753613.png)
![2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B13753615.png)
